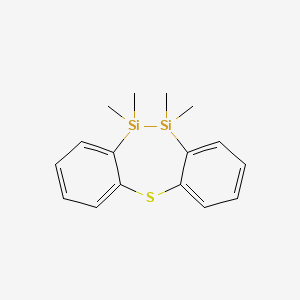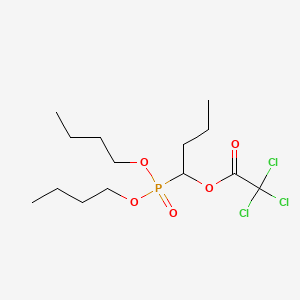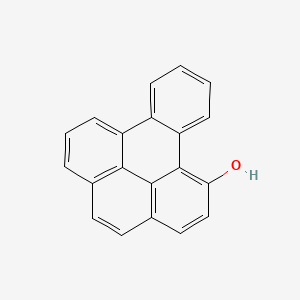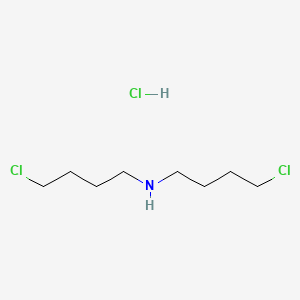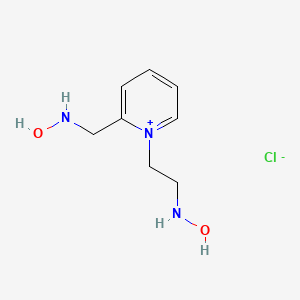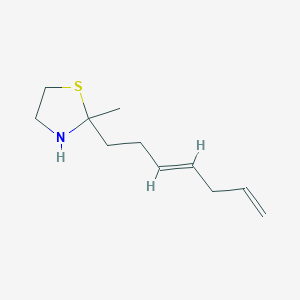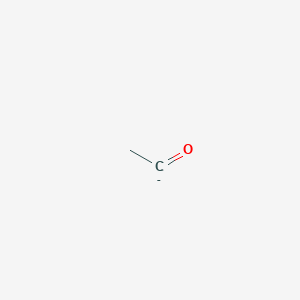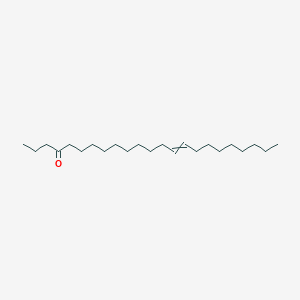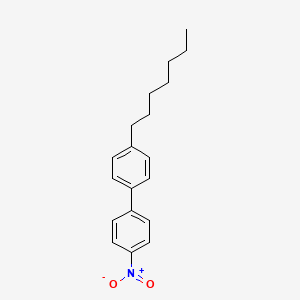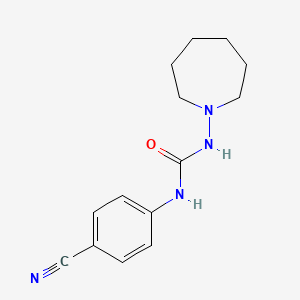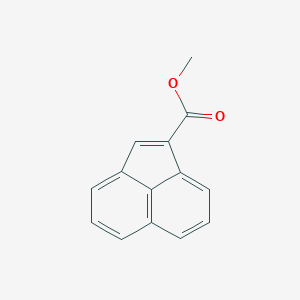
Methyl acenaphthylene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl acenaphthylene-1-carboxylate is an organic compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylate ester group attached to the acenaphthylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid. This can be achieved through the reaction of acenaphthylene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. One common method is the use of a continuous flow reactor where acenaphthylene-1-carboxylic acid and methanol are continuously fed into the reactor along with a suitable acid catalyst. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione.
Reduction: Reduction of the ester group can yield acenaphthylene-1-carboxaldehyde.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthylene-1-carboxaldehyde.
Substitution: Various acenaphthylene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of methyl acenaphthylene-1-carboxylate in chemical reactions typically involves the activation of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and methanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene-1-carboxylic acid: The parent compound from which methyl acenaphthylene-1-carboxylate is derived.
Acenaphthylene-1,2-dione: An oxidation product of acenaphthylene derivatives.
Methyl naphthalene-1-carboxylate: A structurally similar compound with a naphthalene core instead of acenaphthylene.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its polycyclic aromatic nature combined with the ester functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
79539-32-5 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3 |
InChI-Schlüssel |
KKANQOVFDLAQDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


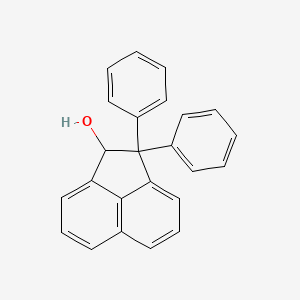
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
